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Compound of Interest

Compound Name: Enloplatin

Cat. No.: B12370514 Get Quote

A detailed side-by-side analysis of the third-generation platinum-based chemotherapeutic

agents, Enloplatin and Zeniplatin, reveals distinct clinical trajectories despite their shared

mechanistic background. While both were developed to improve upon the therapeutic index of

earlier platinum compounds like cisplatin and carboplatin, their clinical development diverged

significantly, primarily due to differences in their toxicity profiles.

This guide provides a comprehensive comparison of Enloplatin and Zeniplatin, summarizing

available chemical, preclinical, and clinical data to inform researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
Both Enloplatin and Zeniplatin are platinum(II) complexes characterized by a square planar

geometry. Their structures feature a bidentate amine ligand and a dicarboxylate leaving group,

which are crucial for their interaction with DNA and overall pharmacological properties.

Property Enloplatin Zeniplatin

Molecular Formula C₁₃H₂₂N₂O₅Pt[1][2] C₁₁H₂₀N₂O₆Pt[3][4]

Molecular Weight 481.41 g/mol [5] 471.36 g/mol

CAS Number 111523-41-2 111490-36-9

Synonyms CL-287,110 Zeniplatinum
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Mechanism of Action: DNA Damage and Apoptosis
Induction
As with other platinum-based anticancer agents, the primary mechanism of action for both

Enloplatin and Zeniplatin is the formation of covalent adducts with DNA, leading to cytotoxicity

in cancer cells. This process triggers a cascade of cellular events, culminating in cell cycle

arrest and apoptosis.

Upon entering the cell, the dicarboxylate leaving group is hydrolyzed, allowing the platinum

atom to bind to the N7 position of purine bases, primarily guanine, in the DNA. This results in

the formation of intrastrand and interstrand cross-links, which distort the DNA double helix.

These DNA adducts inhibit critical cellular processes such as DNA replication and transcription,

ultimately leading to programmed cell death.

The cellular response to platinum-induced DNA damage involves the activation of several

signaling pathways. Key among these is the p53 tumor suppressor pathway, which can initiate

cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis

through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c and the

activation of a caspase cascade.
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Figure 1: General mechanism of action for platinum-based drugs.

Preclinical and Clinical Performance
While comprehensive head-to-head preclinical data for Enloplatin and Zeniplatin are scarce in

publicly available literature, clinical trial results for Zeniplatin provide significant insights into its

performance and limitations.
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Zeniplatin: Clinical Efficacy and Dose-Limiting
Nephrotoxicity
Phase I and II clinical trials of Zeniplatin demonstrated its antitumor activity in various

malignancies, including platinum-refractory ovarian cancer. However, these trials also revealed

significant nephrotoxicity, which ultimately led to the discontinuation of its clinical development.

Table 1: Summary of Zeniplatin Clinical Trial Findings
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Trial Phase Patient Population Key Findings Citation(s)

Phase I
Refractory solid

malignancies

MTD: 145 mg/m²;

Dose-limiting

toxicities: leukopenia

and neutropenia;

Partial responses in

malignant melanoma

and renal cell cancer.

At 145 mg/m², a 40%

mean decrease in

creatinine clearance

was observed after

two cycles.

Phase II

Advanced ovarian

cancer (platinum-

pretreated)

10% partial response

rate in platinum-

refractory patients.

The drug was

generally well-

tolerated at the

administered doses,

with moderate emesis

and bone marrow

suppression.

Reason for

Discontinuation
-

Development was

halted due to severe

renal toxicity observed

in other clinical trials.

Enloplatin: Limited Public Data
Enloplatin was also advanced into clinical trials as a third-generation platinum analog.

However, detailed results regarding its efficacy, toxicity, and overall clinical performance are not

widely available in peer-reviewed publications. Without this data, a direct quantitative

comparison of its therapeutic index against Zeniplatin is not possible.
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Experimental Protocols: A General Framework
The evaluation of platinum-based drugs like Enloplatin and Zeniplatin typically follows a

standardized preclinical and clinical development path. The following diagrams illustrate the

general experimental workflows.
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Figure 2: General preclinical experimental workflow.
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Figure 3: Clinical trial workflow.

Conclusion
The comparative analysis of Enloplatin and Zeniplatin underscores the critical role of the

therapeutic window in the development of platinum-based anticancer drugs. While Zeniplatin

demonstrated clinical activity, its associated severe renal toxicity proved to be an

insurmountable hurdle, leading to the cessation of its development. The clinical story of

Enloplatin remains less clear due to the lack of detailed published data. This comparison

highlights the challenges in designing next-generation platinum analogs that not only exhibit

potent antitumor efficacy but also possess a favorable safety profile, particularly concerning

nephrotoxicity, a known class effect of platinum-based agents. Future drug development efforts

in this class will need to continue to focus on strategies that can uncouple the desired on-target

DNA-damaging effects from off-target toxicities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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